3-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic octane ring with a methoxyphenyl group and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[222]octane core This can be achieved through Diels-Alder reactions or other cycloaddition methods The methoxyphenyl group is then introduced via electrophilic aromatic substitution, followed by the addition of the carbamoyl group through carbamoylation reactions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
3-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
2,2’-Bipyridyl: A bipyridine compound used as a ligand in coordination chemistry.
Uniqueness
3-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its combination of a bicyclic octane ring with a methoxyphenyl group and a carbamoyl group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[2-(2-methoxyphenyl)ethylcarbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-24-15-5-3-2-4-12(15)10-11-20-18(21)16-13-6-8-14(9-7-13)17(16)19(22)23/h2-5,13-14,16-17H,6-11H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJXMBWUGIQKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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